4-[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid
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Overview
Description
4-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZOIC ACID is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZOIC ACID typically involves the reaction of an appropriate benzoic acid derivative with an isoindole precursor. One common method involves the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the isoindole ring system . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques such as preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate are commonly employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole or benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives with different biological or chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.
Mechanism of Action
The mechanism of action of 4-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- N-{2-[(1R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-1H-isoindol-4-yl}acetamide
Uniqueness
Compared to similar compounds, 4-(2-ETHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL)BENZOIC ACID stands out due to its unique combination of the isoindole and benzoic acid moietiesThe presence of the ethyl group and the specific positioning of functional groups further enhance its reactivity and specificity in chemical reactions .
Properties
Molecular Formula |
C18H13NO5 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-(2-ethyl-1,3-dioxoisoindole-5-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H13NO5/c1-2-19-16(21)13-8-7-12(9-14(13)17(19)22)15(20)10-3-5-11(6-4-10)18(23)24/h3-9H,2H2,1H3,(H,23,24) |
InChI Key |
LWHRMTRMDBIMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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